![molecular formula C15H14N2 B1395233 Anthracen-9-ylmethyl-hydrazine CAS No. 887593-17-1](/img/structure/B1395233.png)
Anthracen-9-ylmethyl-hydrazine
Overview
Description
Synthesis Analysis
The synthesis of a related compound, N-(Anthracen-9-ylmethyl)-N-methyl-2-(phenylsulfonyl)ethanamine, has been reported. It was synthesized via the aza-Michael addition approach by reaction of the corresponding amine with the vinyl sulfone derivative under microwave conditions .Chemical Reactions Analysis
While specific chemical reactions involving Anthracen-9-ylmethyl-hydrazine are not mentioned in the search results, a related compound, a 9-anthrahydrazone ligand, has been reported to form a complex with rhodium (III) via the hydrazone N atom .Scientific Research Applications
Cancer Treatment
Anthracen-9-ylmethyl-hydrazine derivatives have been designed to target tumor stemness, which is an innovative approach to cancer treatment. Specifically, these compounds have been synthesized to inhibit Zinc Finger Protein 207 (ZNF207), weakening the stemness of glioma cells .
Host-Guest Chemistry
Anthracene-containing compounds are utilized in host-guest chemistry due to their ability to form metallasupramolecular architectures. These structures can encapsulate various guest molecules, which is useful in creating complex chemical systems .
Stimulus Response
These anthracene derivatives are also studied for their stimulus-responsive properties. This application is significant in the development of smart materials that can change their properties in response to environmental stimuli .
Molecular Sensing
Due to their photophysical properties, anthracene-based compounds are used in molecular sensing. They can detect the presence of specific molecules or ions, which is valuable in analytical chemistry and diagnostics .
Light Harvesting
The photophysical properties of anthracene derivatives make them suitable for light-harvesting applications. They can absorb light energy and convert it into other forms, which is beneficial in solar energy technologies .
Biomedical Science
In biomedical science, these compounds are explored for various applications including drug delivery systems and as part of diagnostic tools due to their unique chemical and physical properties .
properties
IUPAC Name |
anthracen-9-ylmethylhydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2/c16-17-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-9,17H,10,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTNJHDSHFFWRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CNN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00697499 | |
Record name | [(Anthracen-9-yl)methyl]hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00697499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
887593-17-1 | |
Record name | [(Anthracen-9-yl)methyl]hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00697499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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